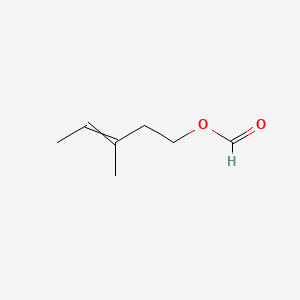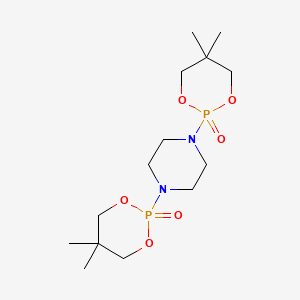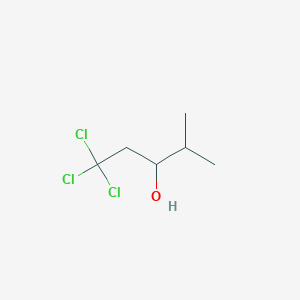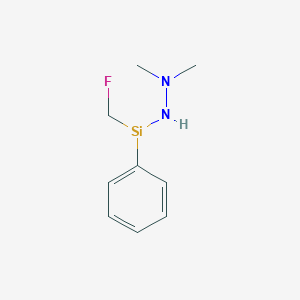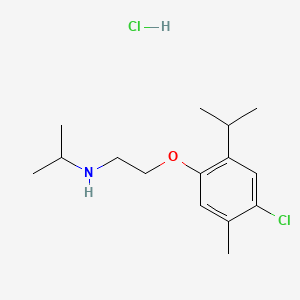
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride include:
- Phenetole derivatives with different substituents.
- Other chloro-substituted aromatic compounds.
- Compounds with similar isopropyl and methyl groups .
Uniqueness
Its unique structure allows it to interact with molecular targets in ways that other similar compounds may not .
Properties
CAS No. |
73758-35-7 |
|---|---|
Molecular Formula |
C15H25Cl2NO |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-10(2)13-9-14(16)12(5)8-15(13)18-7-6-17-11(3)4;/h8-11,17H,6-7H2,1-5H3;1H |
InChI Key |
ZTPJETMIXSLNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCNC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


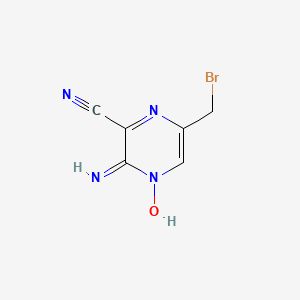

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
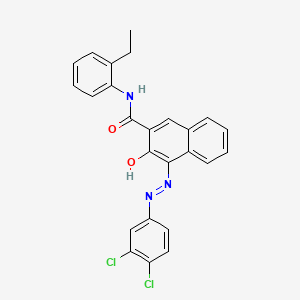
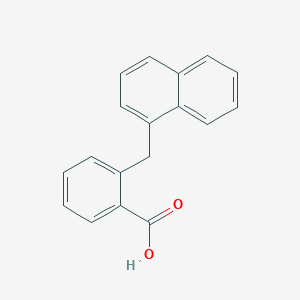

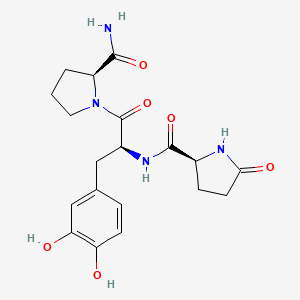

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

